molecular formula C10H10BrN3 B1286178 4-(4-Bromophenyl)-3-methyl-1H-pyrazol-5-amine CAS No. 955575-53-8

4-(4-Bromophenyl)-3-methyl-1H-pyrazol-5-amine

Cat. No.: B1286178
CAS No.: 955575-53-8
M. Wt: 252.11 g/mol
InChI Key: XBGQAVPNQRLZOV-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-3-methyl-1H-pyrazol-5-amine is a heterocyclic compound featuring a pyrazole ring substituted with a bromophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-3-methyl-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, acetylacetone can react with hydrazine hydrate under reflux conditions to form 3-methyl-1H-pyrazole.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-3-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or ethanol.

Major Products

    Substitution: Formation of substituted pyrazole derivatives.

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of pyrazole amines.

    Coupling: Formation of biaryl compounds.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Bromophenyl)-3-methyl-1H-pyrazol-5-amine: Similar structure but with bromine at a different position on the phenyl ring.

    4-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine: Similar structure with chlorine instead of bromine.

    4-(4-Fluorophenyl)-3-methyl-1H-pyrazol-5-amine: Similar structure with fluorine instead of bromine

Uniqueness

4-(4-Bromophenyl)-3-methyl-1H-pyrazol-5-amine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity .

Properties

IUPAC Name

4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3/c1-6-9(10(12)14-13-6)7-2-4-8(11)5-3-7/h2-5H,1H3,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBGQAVPNQRLZOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)N)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80589429
Record name 4-(4-Bromophenyl)-5-methyl-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955575-53-8
Record name 4-(4-Bromophenyl)-5-methyl-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-4-(4-bromophenyl)-3-methylpyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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